![molecular formula C8H6BBrO2S B12514246 (6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

(6-Bromobenzo[B]thiophen-2-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Bromobenzo[B]thiophen-2-YL)boronic acid is an organoboron compound that features a brominated benzothiophene ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

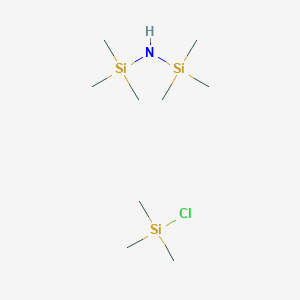

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (6-Bromobenzo[B]thiophen-2-YL)boronsäure beinhaltet typischerweise die Bromierung von Benzo[b]thiophen, gefolgt von Borylierung. Eine gängige Methode beinhaltet die Verwendung einer Palladium-katalysierten Borylierung des entsprechenden bromierten Benzothiophens . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Bis(pinacolato)diboron als Borquelle, einem Palladiumkatalysator und einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF).

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für (6-Bromobenzo[B]thiophen-2-YL)boronsäure nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, und den Einsatz von kontinuierlichen Durchflussreaktoren, um die Effizienz und Sicherheit zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: (6-Bromobenzo[B]thiophen-2-YL)boronsäure unterliegt hauptsächlich:

Suzuki-Miyaura-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen, indem die Boronsäure mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators gekoppelt wird.

Oxidation und Reduktion: Die Boronsäuregruppe kann unter bestimmten Bedingungen zu Alkoholen oxidiert oder reduziert werden.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z.B. Pd(PPh3)4), Basen (z.B. K2CO3) und Lösungsmittel (z.B. THF, DMF).

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Hauptprodukte:

Suzuki-Miyaura-Kupplung: Bildung von Biarylverbindungen.

Oxidation: Bildung von Phenolen oder Alkoholen.

Reduktion: Bildung von Boronsäureestern oder Alkoholen.

Wissenschaftliche Forschungsanwendungen

(6-Bromobenzo[B]thiophen-2-YL)boronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese komplexer organischer Moleküle durch Kreuzkupplungsreaktionen verwendet.

Biologie: Wird zur chemoselektiven Modifikation von Biomolekülen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (6-Bromobenzo[B]thiophen-2-YL)boronsäure in chemischen Reaktionen beinhaltet die Bildung eines Boronsäureester-Zwischenprodukts, das dann an einer Transmetallierung mit einem Palladiumkatalysator beteiligt ist. Dies wird gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden . Die beteiligten molekularen Ziele und Pfade beziehen sich hauptsächlich auf den katalytischen Kreislauf des Palladiumkatalysators in der Suzuki-Miyaura-Kupplungsreaktion .

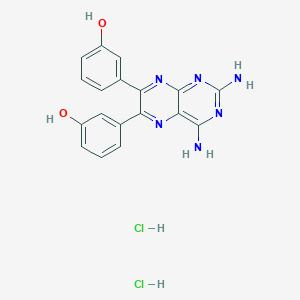

Ähnliche Verbindungen:

- 1-Benzothiophen-2-boronsäure

- Benzothiophen-2-ylboronsäure

- Thianaphthen-2-boronsäure

Vergleich: (6-Bromobenzo[B]thiophen-2-YL)boronsäure ist aufgrund des Vorhandenseins des Bromatoms einzigartig, was seine Reaktivität in Kreuzkupplungsreaktionen im Vergleich zu seinen nicht bromierten Gegenstücken erhöht. Dies macht es besonders wertvoll bei der Synthese komplexerer und funktionalisierter organischer Moleküle .

Wirkmechanismus

The mechanism of action of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then participates in transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki-Miyaura coupling reaction .

Vergleich Mit ähnlichen Verbindungen

- 1-Benzothiophene-2-boronic acid

- Benzothiophen-2-ylboronic acid

- Thianaphthene-2-boronic acid

Comparison: (6-Bromobenzo[B]thiophen-2-YL)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex and functionalized organic molecules .

Eigenschaften

Molekularformel |

C8H6BBrO2S |

|---|---|

Molekulargewicht |

256.92 g/mol |

IUPAC-Name |

(6-bromo-1-benzothiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |

InChI-Schlüssel |

RVDZVSNPLSUZFC-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)

![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)

![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)

![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)